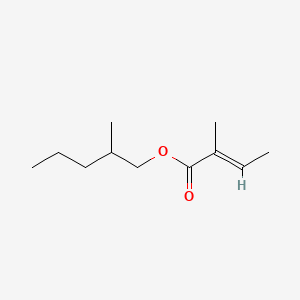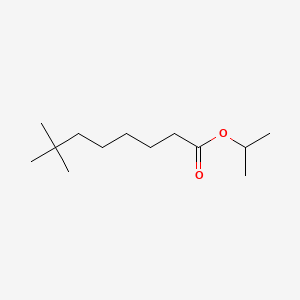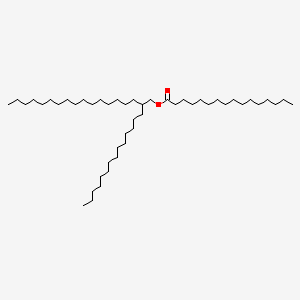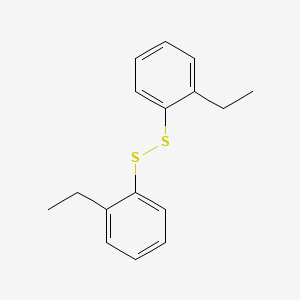
Bis(2-phenylvinyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-phenylvinyl)phenol is an organic compound with the molecular formula C22H18O It is characterized by the presence of two phenylvinyl groups attached to a phenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-phenylvinyl)phenol typically involves the reaction of phenol with styrene derivatives under specific conditions. One common method includes the use of a catalyst such as tris(pentafluorophenyl)borane, which facilitates the addition of phenylvinyl groups to the phenol core . The reaction is usually carried out in a solvent like toluene, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable and green synthesis protocols. For instance, the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant is a mild and efficient method . This approach avoids the use of toxic reagents and harsh conditions, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Bis(2-phenylvinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phenylvinyl groups can be reduced to form the corresponding ethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Halogenated or nitrated phenols.
科学的研究の応用
Bis(2-phenylvinyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Investigated for its potential antioxidant properties due to the phenolic group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of bis(2-phenylvinyl)phenol involves its interaction with various molecular targets and pathways:
類似化合物との比較
Bis(2-phenylvinyl)phenol can be compared with other bisphenols, such as:
Bisphenol A (BPA): Widely used in the production of plastics and resins.
Bisphenol S (BPS): Used as a substitute for BPA in various applications.
Bisphenol F (BPF): Another BPA alternative with similar applications and health concerns.
List of Similar Compounds
- Bisphenol A (BPA)
- Bisphenol S (BPS)
- Bisphenol F (BPF)
- Bisphenol AF
- Bisphenol AP
- Bisphenol B
特性
CAS番号 |
30498-86-3 |
|---|---|
分子式 |
C22H18O |
分子量 |
298.4 g/mol |
IUPAC名 |
2,3-bis[(E)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C22H18O/c23-22-13-7-12-20(16-14-18-8-3-1-4-9-18)21(22)17-15-19-10-5-2-6-11-19/h1-17,23H/b16-14+,17-15+ |
InChIキー |
QFJLGRCDVFOSJG-YXLFCKQPSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C(=CC=C2)O)/C=C/C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


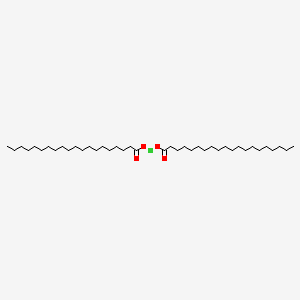
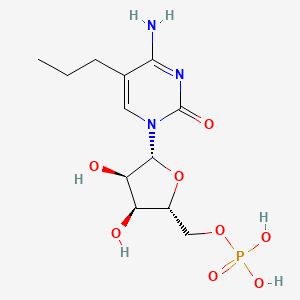

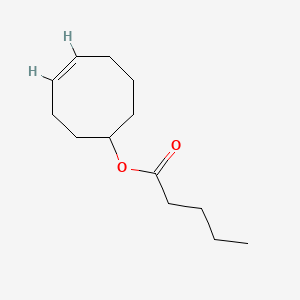

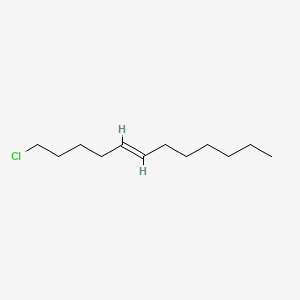

![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)
